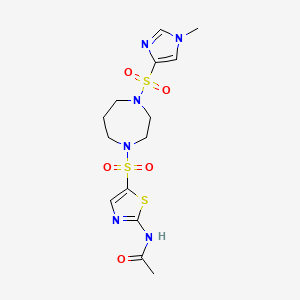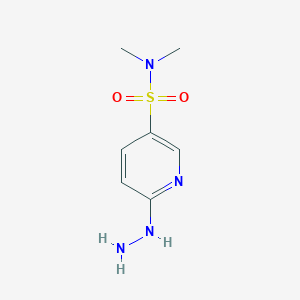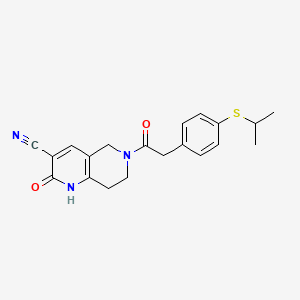
N-(5-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H20N6O5S3 and its molecular weight is 448.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
- Research demonstrates the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, aimed at exploring their use as antimicrobial agents. These studies highlight the antimicrobial potential of compounds with structural elements similar to N-(5-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiazol-2-yl)acetamide, suggesting potential applications in developing new antimicrobial agents (Darwish et al., 2014).
Antioxidant Activity
- A variety of amidomethane sulfonyl-linked compounds were prepared and tested for antioxidant activity. This indicates the potential of sulfonamide-containing compounds in antioxidant applications, which may extend to the compound (Talapuru et al., 2014).
Synthesis and Chemical Reactivity
- The synthesis of imidazole-1-sulfonyl azide hydrochloride as a new diazotransfer reagent illustrates the chemical versatility of imidazole-sulfonyl compounds. This suggests potential utility in synthetic chemistry for the creation of azides and diazo compounds, which could be relevant to the study of this compound (Goddard-Borger & Stick, 2007).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is known that imidazole and benzimidazole moieties, which are part of the compound’s structure, are important frameworks in the discovery of innovative drugs . These moieties are effective against various strains of microorganisms .
Mode of Action
Compounds containing imidazole and benzimidazole moieties have been shown to interact with their targets, leading to a variety of biological activities .
Pharmacokinetics
It is known that imidazole-containing compounds have a broad range of chemical and biological properties, which could influence their pharmacokinetics .
Result of Action
Imidazole and benzimidazole derivatives have been reported to show a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
N-[5-[[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O5S3/c1-11(21)17-14-15-8-13(26-14)28(24,25)20-5-3-4-19(6-7-20)27(22,23)12-9-18(2)10-16-12/h8-10H,3-7H2,1-2H3,(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRNLQQEFNHAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2750350.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2750352.png)
![2-methoxy-1-[(E)-2-nitroethenyl]naphthalene](/img/structure/B2750355.png)

![Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2750360.png)

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea](/img/structure/B2750364.png)
![N-(2,5-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750365.png)


![1-[2-(Prop-2-enoylamino)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B2750370.png)

